(6-Cyclobutylpyridin-2-yl)methanol
Description
“(6-Cyclobutylpyridin-2-yl)methanol” is a pyridine derivative featuring a cyclobutyl substituent at the 6-position of the pyridine ring and a hydroxymethyl (-CH₂OH) group at the 2-position. The cyclobutyl group introduces steric bulk and unique electronic effects due to its strained, non-aromatic hydrocarbon structure. This compound is of interest in medicinal chemistry and materials science, where pyridine derivatives are often utilized as ligands, intermediates, or bioactive molecules. Its structural distinctiveness arises from the cyclobutyl moiety, which contrasts with more common substituents like halogens, alkoxy groups, or aromatic rings .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(6-cyclobutylpyridin-2-yl)methanol |
InChI |
InChI=1S/C10H13NO/c12-7-9-5-2-6-10(11-9)8-3-1-4-8/h2,5-6,8,12H,1,3-4,7H2 |
InChI Key |
NDVSJSPFNFUDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=CC(=N2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key compounds include:
- (6-Iodopyridin-2-yl)-methanol
- (6-Methoxypyridin-2-yl)-methanol
- (5,6-Dimethoxypyridin-2-yl)methanol
Table 1: Structural and Electronic Comparison
| Compound | Substituent(s) at 6-Position | Electronic Effect of Substituent | Steric Bulk | Key Applications/Reactivity |
|---|---|---|---|---|
| (6-Cyclobutylpyridin-2-yl)methanol | Cyclobutyl | Weak electron-donating (inductive) | High | Ligand design, strained intermediates |
| (6-Iodopyridin-2-yl)-methanol | Iodo | Electron-withdrawing (inductive) | Moderate | Cross-coupling reactions, halogen bonding |
| (6-Methoxypyridin-2-yl)-methanol | Methoxy | Electron-donating (resonance) | Low | O-demethylation, hydrogen-bonding motifs |
| (5,6-Dimethoxypyridin-2-yl)methanol | 5- and 6-Methoxy | Strong electron-donating (resonance) | Low | Chelating agents, photochemistry |
Key Comparisons
Electronic Effects The cyclobutyl group exerts a weak electron-donating effect via inductive mechanisms, contrasting with the strong electron-withdrawing nature of iodine in (6-Iodopyridin-2-yl)-methanol . Methoxy groups (as in (6-Methoxypyridin-2-yl)-methanol) donate electrons via resonance, significantly increasing the pyridine ring’s electron density. This enhances stability in acidic or oxidative conditions compared to the cyclobutyl analog .
This property may limit its use in aqueous reactions but favor applications requiring hydrophobic interactions . (5,6-Dimethoxypyridin-2-yl)methanol benefits from dual methoxy groups, which improve solubility in protic solvents while maintaining low steric demand .
Reactivity and Functionalization The iodo substituent in (6-Iodopyridin-2-yl)-methanol enables cross-coupling reactions (e.g., Suzuki or Sonogashira), offering pathways for further functionalization that are unavailable to the cyclobutyl derivative . The methanol group in all compounds allows for oxidation to carboxylic acids or participation in hydrogen-bonding networks, though steric hindrance in the cyclobutyl analog may slow these reactions .
Spectroscopic Signatures Substituent electronegativity correlates with NMR chemical shifts. For example, the electron-withdrawing iodo group in (6-Iodopyridin-2-yl)-methanol would deshield nearby protons, causing downfield shifts compared to the cyclobutyl derivative . Methoxy groups in (6-Methoxypyridin-2-yl)-methanol may upfield-shift adjacent protons due to resonance donation, a pattern absent in the cyclobutyl analog .
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